molecular formula C8H9N3O2 B6165989 5,6-dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione CAS No. 72185-72-9

5,6-dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione

Cat. No. B6165989
CAS RN: 72185-72-9
M. Wt: 179.2
InChI Key:
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Description

5,6-Dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione (also known as DMPPD) is an organic compound with a unique structure composed of five carbon rings and two nitrogen atoms. It is a highly reactive compound that is used in many scientific research applications. This compound has been used to study the effects of different environmental conditions on certain biochemical processes, as well as to develop new drugs and treatments.

Scientific Research Applications

DMPPD is used in many scientific research applications, including the study of environmental conditions on biochemical processes, the development of new drugs and treatments, and the synthesis of other compounds. DMPPD has been used to study the effects of different environmental conditions on enzymes, proteins, and other biomolecules. It has also been used to develop new drugs and treatments for diseases such as cancer, diabetes, and Alzheimer’s. In addition, DMPPD can be used as a starting material for the synthesis of other compounds, such as amino acids, peptides, and nucleotides.

Mechanism of Action

The mechanism of action of DMPPD is not yet fully understood. However, studies have shown that it is capable of inhibiting the activity of certain enzymes, such as acetylcholinesterase and cytochrome P450. In addition, DMPPD has been shown to interact with certain proteins, such as heat shock proteins, and to inhibit the activity of certain transcription factors.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPPD have been studied in both in vitro and in vivo systems. In vitro studies have shown that DMPPD is capable of inhibiting the activity of certain enzymes and proteins, as well as modulating the activity of certain transcription factors. In vivo studies have shown that DMPPD can affect the expression of certain genes and can modulate the activity of certain hormones.

Advantages and Limitations for Lab Experiments

The advantages of using DMPPD for laboratory experiments include its high reactivity and low toxicity. DMPPD is highly reactive and can be used to study the effects of different environmental conditions on biochemical processes. In addition, DMPPD is relatively non-toxic and can be safely handled in the laboratory. The main limitation of using DMPPD for laboratory experiments is that it is not very stable and can be easily degraded in the presence of light or oxygen.

Future Directions

The future directions for the use of DMPPD are numerous. One potential direction is to study the effects of DMPPD on different diseases, such as cancer, diabetes, and Alzheimer’s. Another potential direction is to develop new drugs and treatments based on the structure and mechanism of action of DMPPD. In addition, DMPPD can be used as a starting material for the synthesis of other compounds, such as amino acids, peptides, and nucleotides. Finally, DMPPD can be used to study the effects of different environmental conditions on enzymes, proteins, and other biomolecules.

Synthesis Methods

DMPPD can be synthesized using a variety of methods, including the reaction of dimethylpyrrole-2,4-dione with ethyl chloroformate. This reaction produces a mixture of DMPPD and its isomers, which can be separated and purified by column chromatography. Other methods for the synthesis of DMPPD include the reaction of dimethylpyrrole-2,4-dione with ethyl acetate, the reaction of dimethylpyrrole-2,4-dione with ethyl bromoacetate, and the reaction of dimethylpyrrole-2,4-dione with N-methyl-N-phenylformamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,6-dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione involves the condensation of 2,4-dioxo-5,6-dimethylpyrimidine with ethyl acetoacetate followed by cyclization with ammonium acetate.", "Starting Materials": [ "2,4-dioxo-5,6-dimethylpyrimidine", "ethyl acetoacetate", "ammonium acetate" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-5,6-dimethylpyrimidine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium tert-butoxide to form ethyl 5,6-dimethyl-2-(2-oxoethyl)-4-oxopyrimidine-3-carboxylate.", "Step 2: Cyclization of ethyl 5,6-dimethyl-2-(2-oxoethyl)-4-oxopyrimidine-3-carboxylate with ammonium acetate in the presence of a catalyst such as p-toluenesulfonic acid to form 5,6-dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione." ] }

CAS RN

72185-72-9

Molecular Formula

C8H9N3O2

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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